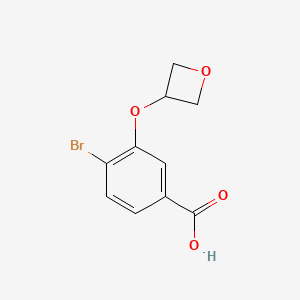

4-Bromo-3-(oxetan-3-yloxy)-benzoic acid

Description

4-Bromo-3-(oxetan-3-yloxy)-benzoic acid is a brominated benzoic acid derivative substituted with an oxetane-3-yloxy group at the third position of the aromatic ring. This compound is structurally related to other benzoic acid derivatives, which are widely used in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and biological activity .

The oxetane group in this compound introduces steric and electronic effects distinct from traditional substituents like methoxy or hydroxymethyl groups. These differences influence solubility, metabolic stability, and intermolecular interactions, making it a candidate for targeted chemical modifications .

Properties

IUPAC Name |

4-bromo-3-(oxetan-3-yloxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO4/c11-8-2-1-6(10(12)13)3-9(8)15-7-4-14-5-7/h1-3,7H,4-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDXNFZHFWFJKBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=C(C=CC(=C2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Physicochemical Properties

The physicochemical behavior of benzoic acid derivatives is strongly influenced by substituents. Below is a comparative analysis based on evidence:

Key Observations :

- The oxetane group in this compound likely improves membrane permeability compared to unsubstituted benzoic acid .

- Bromine and trifluoromethyl substituents increase molecular weight and lipophilicity, affecting extraction efficiency. For instance, benzoic acid derivatives with larger substituents (e.g., methoxymethoxy) exhibit slower extraction rates compared to simpler analogs like phenol or acetic acid due to lower effective diffusivities .

Electronic and Reactivity Profiles

Density Functional Theory (DFT) studies on analogs provide insights into reactivity:

4-Bromo-3-(methoxymethoxy)benzoic acid :

4-Bromo-3-(hydroxymethyl)benzoic acid :

Environmental and Industrial Relevance

- Extraction Efficiency: Benzoic acid derivatives with bulky substituents (e.g., methoxymethoxy) are extracted more slowly than phenol or acetic acid due to lower distribution coefficients (m) .

- Metabolic Stability: The oxetane group is known to improve metabolic stability in pharmaceuticals, suggesting that this compound may persist longer in environmental systems compared to hydroxymethyl or methoxy analogs .

Tables and models referenced here are synthesized from the provided evidence and represent generalized trends.

Preparation Methods

General Synthetic Strategy

The preparation of 4-bromo-3-(oxetan-3-yloxy)-benzoic acid typically involves:

- Starting from a suitably substituted 4-bromobenzoic acid or its derivatives.

- Introduction of the oxetan-3-yloxy group via nucleophilic substitution or nucleophilic addition reactions involving oxetan-3-ol or oxetan-3-one intermediates.

- Oxidation or hydrolysis steps to achieve the final benzoic acid functionality if starting from ester or other precursors.

Preparation of 4-Bromobenzoic Acid Core

A critical precursor for the target compound is 4-bromobenzoic acid , which can be synthesized efficiently by catalytic liquid-phase oxidation of parabromotoluene using oxygen as the oxidant. This method is characterized by:

- Use of glacial acetic acid as solvent.

- Catalysts such as cobalt acetate, manganese acetate, and potassium bromide.

- Reaction temperatures maintained between 75–85 °C.

- Oxygen flow rates controlled for optimal oxidation.

- Reaction times ranging from 6 to 9 hours to achieve high conversion.

This method yields 4-bromobenzoic acid with purity exceeding 99% and yields up to 98.9%, with melting points around 252–253 °C, indicating high product quality and reproducibility. The process is low-cost, high-yielding, and environmentally friendly due to minimal pollution and effective catalyst recycling via activated carbon adsorption of mother liquors.

Introduction of the Oxetan-3-yloxy Group

The oxetan-3-yloxy substituent is introduced through nucleophilic substitution reactions involving oxetane derivatives. A common approach includes:

- Generation of an organolithium or organomagnesium intermediate from the aromatic precursor.

- Nucleophilic addition of this intermediate to oxetan-3-one , yielding an oxetan-3-ol intermediate.

- Subsequent nucleophilic substitution with benzyl or substituted benzyl bromides to form the oxetan-3-yloxy ether linkage.

For example, in related systems, the reaction of an aryl lithium compound with oxetan-3-one produces 3-(oxetan-3-yl)phenol derivatives, which upon reaction with benzyl bromides under basic conditions (e.g., potassium carbonate, tetrabutylammonium bromide as phase transfer catalyst) yields the corresponding oxetan-3-yloxy aryl ethers.

Specific Synthesis Example Related to this compound

While direct literature on the exact compound this compound is limited, analogous synthetic routes from related compounds provide a clear methodology:

This sequence can be adapted to introduce the oxetan-3-yloxy group at the 3-position of 4-bromobenzoic acid or its esters, followed by hydrolysis if necessary to yield the free acid.

Reaction Conditions and Optimization

- Catalysts and Bases: Potassium carbonate is commonly used for nucleophilic substitution, while organolithium reagents are employed for lithiation steps.

- Solvents: Dry acetonitrile, dimethylformamide, and ethanol are typical solvents depending on the step.

- Temperature Control: Low temperatures (-78 °C) are critical for lithiation to avoid side reactions.

- Purification: Silica gel chromatography with hexane/ethyl acetate mixtures is standard for isolating intermediates and final products.

Research Findings and Analysis

- The oxidation of parabromotoluene to 4-bromobenzoic acid is highly efficient with yields up to 98.9% and purity over 99%, making it an excellent starting point for further functionalization.

- The nucleophilic addition of organolithium intermediates to oxetan-3-one is a reliable method to introduce the oxetane ring, as demonstrated in structurally related compounds with good yields and confirmed by spectral analysis.

- Substituent effects on the benzyl group in the nucleophilic substitution step influence yield and biological activity in related analogs, suggesting careful selection of substituents can optimize final compound properties.

- The overall synthetic route is scalable and adaptable for the preparation of diverse 3-oxetan-3-yloxy substituted benzoic acids.

Summary Table of Key Preparation Parameters

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-3-(oxetan-3-yloxy)-benzoic acid, and how can reaction conditions be optimized?

- Methodological Answer :

- Synthetic Routes : Start with brominated benzoic acid derivatives (e.g., 3-hydroxy-4-bromo-benzoic acid) and perform etherification using oxetane-3-ol under Mitsunobu conditions (e.g., diethyl azodicarboxylate and triphenylphosphine) . Alternatively, nucleophilic substitution with oxetan-3-yl bromide in polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of oxetane to substrate) and solvent polarity to improve yield. Post-synthesis, purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for signals at δ 7.5–8.0 ppm (aromatic protons), δ 4.5–5.0 ppm (oxetane O–CH₂ groups), and δ 2.5–3.5 ppm (oxetane CH₂–O–Ar).

- ¹³C NMR : Carboxylic acid carbonyl at ~170 ppm, oxetane carbons at 70–85 ppm .

- IR : Confirm ester/ether C–O stretching (1100–1250 cm⁻¹) and carboxylic acid O–H (2500–3300 cm⁻¹). Compare experimental spectra with DFT-predicted vibrational modes .

Q. What challenges arise in the solubility and crystallization of this compound, and how can they be addressed?

- Methodological Answer :

- Solubility : Poor aqueous solubility due to hydrophobic oxetane and bromine substituents. Use DMSO or THF for dissolution in biological assays. For crystallization trials, employ solvent mixtures (e.g., methanol/water or acetone/hexane) and slow evaporation .

- Crystallization Issues : Polymorphism risks require controlled cooling rates (1–2°C/min) and seeding with pre-characterized crystals. Monitor via X-ray diffraction .

Advanced Research Questions

Q. How do solvent effects influence the reactivity descriptors (e.g., electrophilicity, HOMO-LUMO gap) of this compound?

- Methodological Answer :

- Computational Modeling : Use density functional theory (DFT) at B3LYP/6-311++G(d,p) level with Polarizable Continuum Model (PCM) to simulate solvation. Compare gas-phase vs. solvent-phase (e.g., water, DMSO) HOMO-LUMO gaps. Solvents lower the band gap (e.g., from 4.46 eV in gas to 3.8 eV in water), enhancing electrophilicity .

- Reactivity Trends : Solvation increases nucleophilic Fukui function at the oxetane oxygen, making it prone to ring-opening reactions in polar media .

Q. What mechanistic insights explain the compound’s potential as a protease inhibitor or bioactive agent?

- Methodological Answer :

- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) using the compound’s DFT-optimized structure. Target enzymes (e.g., thrombin or kinases) show affinity for the oxetane’s strained ring and bromine’s hydrophobic interactions .

- Kinetic Assays : Measure IC₅₀ values in enzyme inhibition assays. Compare with analogs (e.g., 3-methyl or 4-fluoro derivatives) to identify structure-activity relationships (SAR) .

Q. How can contradictions in experimental vs. computational bond parameters be resolved?

- Methodological Answer :

- Bond Length/Angle Discrepancies : For example, DFT-predicted C–Br bond lengths may deviate from X-ray data by ±0.02 Å. Calibrate computational methods by including dispersion corrections (e.g., Grimme’s D3) or hybrid functionals (e.g., M06-2X) .

- Validation : Cross-check vibrational frequencies (IR/Raman) with experimental data. Adjust scaling factors (0.96–0.98) for harmonic approximations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.